Oroxyloside

Descripción general

Descripción

Oroxyloside Description

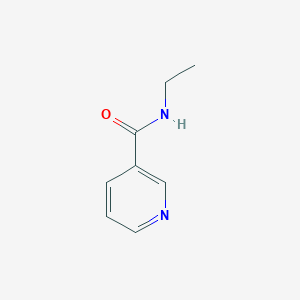

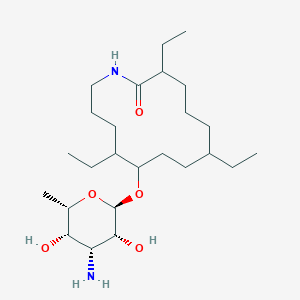

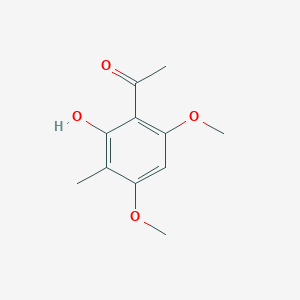

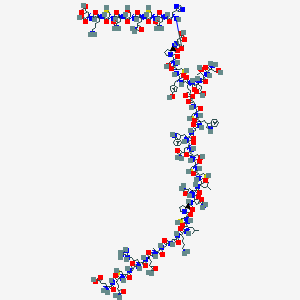

Oroxyloside is a flavonoid compound that has been identified as a metabolite of oroxylin A, which is itself a major active component extracted from the root of Scutellaria baicalensis Georgi, a traditional Chinese medicinal plant. The pharmacological activities of oroxyloside and its parent compound oroxylin A have been the subject of various studies, revealing a range of potential therapeutic effects including anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective properties .

Synthesis Analysis

While the papers provided do not detail the chemical synthesis of oroxyloside, it is understood that oroxyloside is a metabolite of oroxylin A. Oroxylin A is naturally occurring and can be extracted from Scutellariae radix. The synthesis of oroxylin A and its metabolites like oroxyloside could be an important area for further research, given the compound's pharmacological potential .

Molecular Structure Analysis

The molecular structure of oroxyloside, as a metabolite of oroxylin A, is not explicitly discussed in the provided papers. However, as a flavonoid, oroxyloside likely shares the common phenolic structure characteristic of this class of compounds, which is responsible for their broad spectrum of biological activities .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving oroxyloside. However, the biological activities of oroxyloside suggest that it interacts with various molecular pathways. For instance, oroxyloside has been shown to inhibit the NF-κB pathway through PPARγ activation, which is a critical mechanism in its anti-inflammatory effects . Additionally, oroxyloside inhibits angiogenesis by suppressing the internalization of VEGFR2 in endothelial cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of oroxyloside are not directly discussed in the provided papers. However, as a flavonoid, oroxyloside's properties would typically include moderate solubility in water and good solubility in organic solvents, which are relevant for its bioavailability and pharmacokinetics .

Relevant Case Studies

Several studies have demonstrated the therapeutic potential of oroxyloside in various disease models. For example, oroxyloside has been shown to prevent dextran sulfate sodium-induced colitis in mice, suggesting its potential as a treatment for inflammatory bowel disease . It also ameliorates acetaminophen-induced hepatotoxicity by inhibiting JNK-related apoptosis and necroptosis, indicating a protective effect on the liver . Furthermore, oroxyloside has been found to inhibit human glioma progression by suppressing proliferation, metastasis, and inducing apoptosis . These case studies highlight the diverse pharmacological effects of oroxyloside and underscore its potential as a therapeutic agent for multiple conditions.

Aplicaciones Científicas De Investigación

-

Chronic Disease Treatment

- Field : Pharmacology

- Summary : Oroxylin A is a flavonoid obtained from the plants Oroxylum indicum, Scutellaria baicalensis, and S. lateriflora, which have distinctive pharmacological properties . It modulates important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc., which play a pivotal role in the molecular mechanism of chronic diseases .

- Methods : The methods of application or experimental procedures involve administering Oroxylin A and observing its effects on these signaling pathways .

- Results : Oroxylin A has shown promise in the prevention and treatment of chronic diseases .

-

Anti-Inflammatory

- Field : Immunology

- Summary : Oroxylin A may be useful in calming inflammation in rheumatoid arthritis and osteoarthritis . Preliminary evidence suggests that Oroxylin A may be beneficial for inflammation in the brain that’s linked to Alzheimer’s disease .

- Methods : The methods of application or experimental procedures involve administering Oroxylin A and observing its anti-inflammatory effects .

- Results : Oroxylin A has shown potential in reducing inflammation in various conditions .

-

Nootropic Potential

- Field : Neurology

- Summary : Oroxylin A has demonstrated activity as a dopamine reuptake inhibitor, and is also a negative allosteric modulator of the benzodiazepine site of the GABA A receptor . It has been found to improve memory consolidation in mice by elevating brain-derived neurotrophic factor (BDNF) levels in the hippocampus .

- Methods : The methods of application or experimental procedures involve administering Oroxylin A and observing its effects on memory consolidation .

- Results : Oroxylin A has shown promise in enhancing cognitive function .

-

Antimicrobial Activity

- Field : Microbiology

- Summary : Oroxylin A has shown antimicrobial properties, making it potentially useful in combating various bacterial and fungal infections .

- Methods : The methods of application or experimental procedures involve administering Oroxylin A to microbial cultures and observing its antimicrobial effects .

- Results : Oroxylin A has shown potential in inhibiting the growth of various microorganisms .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29)/t16-,17-,18+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIPXNZUEQYPLZ-QSUZLTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310901 | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oroxylin A glucoronide | |

CAS RN |

36948-76-2 | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36948-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oroxylin A glucoronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036948762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROXYLIN A GLUCORONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84RM2NAEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)

![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)

![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)